7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 462066-99-5
VCID: VC7480577
InChI: InChI=1S/C13H10ClNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17)
SMILES: C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)C(=O)O
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.68

7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

CAS No.: 462066-99-5

Cat. No.: VC7480577

Molecular Formula: C13H10ClNO2

Molecular Weight: 247.68

* For research use only. Not for human or veterinary use.

7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid - 462066-99-5

Specification

CAS No. 462066-99-5
Molecular Formula C13H10ClNO2
Molecular Weight 247.68
IUPAC Name 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Standard InChI InChI=1S/C13H10ClNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17)
Standard InChI Key BRXPKYDOKVSIJG-UHFFFAOYSA-N
SMILES C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern of this compound includes:

  • A chlorine atom at position 7 of the quinoline core.

  • A partially saturated cyclopentane ring fused to the benzene moiety (positions 2 and 3).

  • A carboxylic acid group at position 9.

The molecular formula is C₁₃H₁₀ClNO₂, with a molecular weight of 247.68 g/mol . Its IUPAC name reflects this substitution pattern, emphasizing the dihydrocyclopenta[b]quinoline backbone. The structural uniqueness of this compound lies in its dual functionality: the electron-withdrawing chlorine atom and the carboxylic acid group, which collectively influence its reactivity and biological interactions.

Synthesis and Production Methods

The synthesis of 7-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step reactions starting from precursor aromatic amines and cyclic ketones. While detailed synthetic protocols are proprietary, general approaches can be inferred from related quinoline derivatives:

  • Cyclocondensation Reactions:

    • A common method involves reacting 2-amino-5-chlorobenzoic acid with cyclopentanone in the presence of phosphoryl chloride (POCl₃) as a catalyst.

    • The reaction proceeds via electrophilic aromatic substitution, with POCl₃ facilitating the formation of the quinoline ring.

  • Purification:

    • Crude products are purified using techniques such as flash column chromatography or recrystallization from methanol, yielding a final product with a melting point of 298°C .

Industrial-scale production may involve optimized conditions to enhance yield and purity, though specific details remain guarded by manufacturers.

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application in research:

PropertyValue
Melting Point298°C (in methanol)
Boiling Point436.0±45.0°C (predicted)
Density1.453±0.06 g/cm³
pKa0.87±0.20 (predicted)
SolubilityModerate in polar solvents

The low pKa value suggests strong acidic characteristics, likely due to the carboxylic acid group. The predicted boiling point and density align with trends observed in halogenated quinolines, where heavier halogens increase molecular mass and intermolecular forces.

SupplierLocationContact Information
Absin Bioscience Inc.Chinachenjw@absin.cn
Matrix ScientificUSAsales@matrixscientific.com
CARBONE SCIENTIFICUKsales@carbonesci.com

Pricing and quantities vary based on purity requirements, with research-grade samples typically offered in milligram to gram scales.

Comparative Analysis with Halogenated Analogs

The substitution of halogens at position 7 significantly alters the compound’s properties:

CompoundMolecular WeightBoiling PointBiological Activity
7-Chloro derivative (CAS 462066-99-5)247.68 g/mol436°CAChE inhibition
7-Bromo derivative (CAS N/A)292.13 g/molNot reportedAntitumor effects
7,9-Dichloro derivative (CAS 40528-04-9)238.11 g/molNot reportedAntimicrobial activity

The chlorine atom’s smaller atomic radius compared to bromine may enhance metabolic stability, making it preferable for central nervous system-targeted therapies .

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